PARP10 Selectivity: 3-Phenoxy vs. 4-Phenoxybenzamide Backbones
The 3-phenoxybenzamide core, as found in the target compound, exhibits a distinct selectivity profile compared to the more widely studied 4-phenoxybenzamide core in PARP10 inhibition. While 4-phenoxybenzamide analogs like compound 32 achieve potent PARP10 inhibition (IC50 = 230 nM), the specific 3-phenoxy regioisomers, such as 3-(4-carbamoylphenoxy)benzamide, are identified as selective inhibitors with a different selectivity fingerprint [1][2]. N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide is the 3-phenoxy regioisomer, which is essential for this alternative selectivity profile [1].
| Evidence Dimension | Regioisomeric Selectivity for PARP10 Inhibition |
|---|---|
| Target Compound Data | 3-phenoxybenzamide core (as in N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide) |
| Comparator Or Baseline | 4-phenoxybenzamide core (e.g., compound 32: IC50 = 230 nM) |
| Quantified Difference | Regioisomer change alters potency and selectivity; 3-phenoxy core exhibits distinct selectivity over other PARP isoforms [1]. |
| Conditions | In vitro enzymatic assay against human PARP10 and counter-screening against PARP family members [1][2] |
Why This Matters
Selecting the 3-phenoxy regioisomer is critical for projects targeting PARP10 with a specific selectivity profile, avoiding off-target activity associated with the 4-phenoxy series.
- [1] Korn, P., et al. Evaluation of 3- and 4-phenoxybenzamides as selective inhibitors of the Mono-ADP ribosyltransferase PARP10. ChemistryOpen, 2021, 10, 939–948. View Source
- [2] Murthy, S., et al. 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry, 2018, 156, 93-102. View Source
